molecular formula C16H22N4O5S B6462901 N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 2549030-80-8

N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B6462901
CAS No.: 2549030-80-8
M. Wt: 382.4 g/mol
InChI Key: MHUWQPDHURZFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative characterized by a dimethylsulfamoylphenyl group at position 1 of the imidazole ring and a 2,2-dimethoxyethyl substituent on the carboxamide nitrogen. This compound belongs to a class of molecules where the imidazole-carboxamide core is modified with diverse functional groups to optimize pharmacological properties, including solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c1-19(2)26(22,23)13-7-5-12(6-8-13)20-10-14(18-11-20)16(21)17-9-15(24-3)25-4/h5-8,10-11,15H,9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUWQPDHURZFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(N=C2)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide with structurally or functionally related imidazole-carboxamide derivatives. Key differences in substituents, synthesis methods, and biological activities are emphasized.

Table 1: Structural and Functional Comparison of Imidazole-Carboxamide Derivatives

Compound Name Key Substituents Molecular Weight Pharmacological Notes Synthesis Method Reference
This compound 4-(dimethylsulfamoyl)phenyl, 2,2-dimethoxyethyl ~420 (estimated) Not reported in evidence; inferred potential for kinase inhibition due to sulfonamide group Likely multi-step nucleophilic substitution N/A
N-(3,5-dimethoxyphenyl)-1-[4-(morpholine-4-sulfonyl)phenyl]-1H-imidazole-4-carboxamide Morpholine-4-sulfonylphenyl, 3,5-dimethoxyphenyl 472.52 Screening compound with high purity (HPLC: 100%); potential kinase target due to sulfonamide Not specified
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) Dimethyltriazeno group 182.18 Antitumor agent with plasma half-life of 35 min (human), 43% renal excretion in 6 hours Classical alkylation
N-(2,4-dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide (CAS 1251593-61-9) 3-methylbenzamidophenylmethyl, 2,4-dimethylphenyl ~458.51 Structural analog with benzamido group; potential anticancer applications Multi-step coupling
1-(4-(Benzyloxy)phenyl)-2-(2,4-dichlorophenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide Dichlorophenyl, benzyloxyphenyl, piperidinyl ~505.16 High lipophilicity due to halogens; possible CNS or antimicrobial activity Oxalyl chloride-mediated coupling

Structural Differences and Implications

  • Sulfonamide vs. Triazeno Groups: The dimethylsulfamoyl group in the target compound contrasts with the triazeno group in DIC. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while triazeno groups confer alkylating activity, as seen in DIC’s antitumor mechanism .
  • Morpholine-Sulfonyl vs. Dimethylsulfamoyl : Morpholine-sulfonyl analogs (e.g., Entry 2 in Table 1) exhibit enhanced solubility due to the morpholine oxygen, whereas dimethylsulfamoyl may improve blood-brain barrier penetration .
  • Halogenated Derivatives : Compounds with dichlorophenyl substituents (e.g., ) show increased lipophilicity, which may enhance membrane permeability but also raise toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.